molecular formula C12H11NO6 B3020947 (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid CAS No. 871109-58-9

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B3020947
CAS No.: 871109-58-9
M. Wt: 265.221
InChI Key: TVSOQKJTVITMBL-SNAWJCMRSA-N
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Description

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the hydroxy and methoxycarbonyl groups can be synthesized through a series of electrophilic aromatic substitution reactions.

    Introduction of the carbamoyl group: The carbamoyl group can be introduced via a reaction with an appropriate amine derivative.

    Formation of the prop-2-enoic acid moiety: This can be achieved through a Knoevenagel condensation reaction, where the phenyl carbamoyl derivative reacts with malonic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Another compound with a similar ester functional group.

    Intermetallic compounds: Though structurally different, they share some chemical properties and applications in materials science.

Uniqueness

(2E)-3-{[3-hydroxy-4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOQKJTVITMBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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